Synthesis Efficiency: 97% Yield for Boc Protection of 5-Bromo-2-chloroaniline
The synthesis of tert-butyl 5-bromo-2-chlorophenylcarbamate via Boc protection of 5-bromo-2-chloroaniline achieves a 97% isolated yield under optimized conditions [1]. This compares favorably to a reported 82% yield for the synthesis of the unsubstituted tert-butyl N-phenylcarbamate [2], indicating that the 5-bromo-2-chloro substitution does not impede, and may even enhance, the efficiency of this key protection step.
| Evidence Dimension | Synthetic yield of Boc protection |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | tert-Butyl N-phenylcarbamate: 82% |
| Quantified Difference | 15 percentage points higher yield for the 5-bromo-2-chloro derivative |
| Conditions | Reaction with di-tert-butyl dicarbonate, triethylamine, DMAP in DCM at 0°C to RT |
Why This Matters
A high-yielding, robust synthesis directly impacts procurement value by minimizing raw material waste and reducing the cost per gram of the final intermediate.
- [1] tert-Butyl N-[5-bromo-2-chlorophenyl]carbamate synthesis. ChemicalBook. 2026. View Source
- [2] A convenient synthesis of tertiary alkyl N-phenylcarbamates from tertiary alcohols and phenyl isocyanate with a lithium alkoxide catalyst. EPA. 2026. View Source
